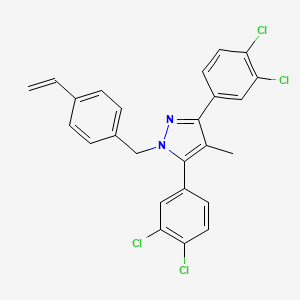![molecular formula C14H14BrN5O2S B10915417 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10915417.png)
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated aromatic ring with a pyrazole and thienopyrimidine moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of an appropriate aromatic precursor, followed by the formation of the pyrazole ring through cyclization reactions. The thienopyrimidine moiety is then introduced via condensation reactions with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: A simpler brominated aromatic compound with different functional groups.
6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Shares the thienopyrimidine moiety but lacks the pyrazole ring.
Pyrazolo[3,4-d]pyrimidine derivatives: Structurally related compounds with potential biological activities.
Uniqueness
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combination of brominated aromatic, pyrazole, and thienopyrimidine moieties
Properties
Molecular Formula |
C14H14BrN5O2S |
|---|---|
Molecular Weight |
396.26 g/mol |
IUPAC Name |
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrN5O2S/c1-6-5-9-13(23-6)16-8(3)20(14(9)22)18-12(21)11-10(15)7(2)19(4)17-11/h5H,1-4H3,(H,18,21) |
InChI Key |
KWUDPGJUDDUUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C(=C3Br)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10915352.png)


![3,5-bis(3-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10915372.png)
![1-methyl-5-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10915375.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915378.png)
![5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915380.png)
![5-(4-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915383.png)
![N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide](/img/structure/B10915390.png)
![N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915391.png)
![2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide](/img/structure/B10915399.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10915422.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10915423.png)
![5-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915428.png)
